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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis and comparison of clinical trials involving

Capivasertib, a potent and selective pan-AKT inhibitor. By summarizing quantitative data,

detailing experimental protocols, and visualizing key pathways and workflows, this document

serves as a critical resource for professionals in the field of oncology drug development.

Abstract
Capivasertib, an inhibitor of the serine/threonine kinase AKT, has demonstrated significant

antitumor efficacy in combination with chemotherapy or hormonal therapy across various solid

tumors. A meta-analysis of randomized clinical trials indicates that Capivasertib improves

overall survival in the intent-to-treat (ITT) population.[1][2][3] This guide synthesizes findings

from a pivotal meta-analysis and key clinical trials to objectively evaluate the performance of

Capivasertib against alternative therapeutic strategies.

Mechanism of Action: Targeting the PI3K/AKT
Signaling Pathway
Capivasertib is a potent, ATP-competitive inhibitor of all three isoforms of AKT (AKT1, AKT2,

and AKT3). The PI3K/AKT pathway is a crucial signaling cascade that regulates cell growth,

proliferation, survival, and metabolism. Dysregulation of this pathway is a common oncogenic
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driver in many cancers. By inhibiting AKT, Capivasertib effectively blocks downstream

signaling, leading to decreased tumor cell proliferation and survival.
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Caption: PI3K/AKT Signaling Pathway and the inhibitory action of Capivasertib.

Meta-Analysis of Capivasertib Clinical Trials
A systematic review and meta-analysis pooling data from four randomized controlled trials

(RCTs) involving 540 patients with solid tumors provides a high-level overview of

Capivasertib's efficacy and safety.[1][2][3]

Efficacy Data
The primary efficacy endpoints evaluated were Progression-Free Survival (PFS) and Overall

Survival (OS). The meta-analysis demonstrated a statistically significant improvement in OS for

the overall patient population (Intent-to-Treat, ITT) receiving Capivasertib combinations.[1][2]

[3] Interestingly, while a trend towards improved PFS was observed in patients with alterations

in the PI3K/AKT/PTEN pathway, it did not reach statistical significance in the pooled analysis.

[1][2][3]
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Population Endpoint
Hazard Ratio
(HR) (95% CI)

p-value Citation

ITT Population
Progression-Free

Survival (PFS)
0.75 (0.62 - 0.90) 0.002 [1][2][3]

ITT Population
Overall Survival

(OS)
0.61 (0.47 - 0.78) 0.0001 [1][2][3]

PI3K/AKT/PTEN-

altered

Progression-Free

Survival (PFS)
0.61 (0.32 - 1.16) 0.13 [1][2][3]

Safety and Tolerability
The meta-analysis also assessed the safety profile of Capivasertib. The most significant

finding was a higher rate of treatment discontinuation due to adverse events (AEs) in the

Capivasertib arm compared to placebo.

Outcome Metric
Relative Risk
(RR) (95% CI)

p-value Citation

Discontinuation

due to AE
2.37 (1.37 - 4.10) 0.002 [1][2][3]

Key Clinical Trial Comparison: CAPItello-291 and
FAKTION
Two key phase III and phase II trials, respectively, provide more specific insights into the

clinical utility of Capivasertib in hormone receptor-positive (HR+), HER2-negative advanced

breast cancer.

Experimental Protocols
A generalized workflow for these clinical trials is depicted below.
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Caption: Generalized workflow of a randomized controlled clinical trial.
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Feature CAPItello-291 FAKTION

Phase Phase 3 Phase 2

Patient Population

HR+/HER2- advanced breast

cancer, recurrence/progression

on or after aromatase inhibitor

therapy.

Postmenopausal women with

ER+/HER2- metastatic or

locally advanced inoperable

breast cancer, relapsed or

progressed on an aromatase

inhibitor.

Intervention Arm Capivasertib + Fulvestrant Capivasertib + Fulvestrant

Control Arm Placebo + Fulvestrant Placebo + Fulvestrant

Primary Endpoint
Progression-Free Survival

(PFS)

Progression-Free Survival

(PFS)

Key Inclusion Criteria

Histologically confirmed

HR+/HER2- breast cancer.

Progression on or within 12

months of (neo)adjuvant

aromatase inhibitor, or during

first-line aromatase inhibitor for

advanced disease.

Postmenopausal status. ER+

and/or PgR+ breast cancer.

Relapsed or progressed on an

aromatase inhibitor.

Key Exclusion Criteria

Prior treatment with fulvestrant,

PI3K/AKT/mTOR inhibitors, or

chemotherapy for advanced

disease. Symptomatic visceral

disease.

More than one prior

chemotherapy regimen for

metastatic breast cancer. Prior

treatment with fulvestrant or

any PI3K/AKT/mTOR inhibitor.

Dosage

Capivasertib 400 mg orally

twice daily (4 days on, 3 days

off) + Fulvestrant 500 mg

intramuscularly on days 1 and

15 of cycle 1, then every 28

days.

Capivasertib 400 mg orally

twice daily (4 days on, 3 days

off) + Fulvestrant 500 mg

intramuscularly on days 1 and

15 of cycle 1, then every 28

days.

Performance Data from FAKTION Trial
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The FAKTION trial demonstrated a significant improvement in progression-free survival with the

addition of Capivasertib to fulvestrant.

Endpoint
Capivasertib +
Fulvestrant

Placebo +
Fulvestrant

Hazard Ratio
(HR) (95% CI)

p-value

Median PFS 10.3 months 4.8 months 0.58 (0.39 - 0.84) 0.004

Conclusion
The available evidence from a meta-analysis of randomized controlled trials and specific data

from key studies like FAKTION strongly supports the clinical benefit of Capivasertib in

combination with hormonal therapy for patients with solid tumors, particularly in HR+/HER2-

advanced breast cancer. The improvement in overall survival is a significant finding. While the

safety profile indicates a higher rate of discontinuation due to adverse events, these are

generally considered manageable. The data presented in this guide underscores the potential

of Capivasertib as a valuable addition to the therapeutic armamentarium in oncology,

especially for patient populations with activated PI3K/AKT pathway signaling. Further research

is warranted to refine patient selection and optimize combination strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1684468#meta-analysis-of-clinical-trials-involving-
capivasertib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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